4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine
Overview
Description
This compound is a member of pyridines, an aromatic ether, a monocarboxylic acid, an organofluorine compound, and an organochlorine compound .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) derivatives, which this compound is a part of, is generally achieved via two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
A number of cyclocondensation reactions for the synthesis of TFMP derivatives have been reported. The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Anticancer Activity
Research has identified novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. These compounds have demonstrated promising bioactivity against several cancer cell lines, including lung, breast, prostate, and cervical cancer, at micro molar concentration (Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, Banda, 2013).
Heterocyclic Chemistry
The compound has been used in the synthesis of novel pyrazolinone and pyrazole derivatives, showcasing a versatile application in the field of heterocyclic chemistry. This research highlights its utility in creating compounds with potential biological activities (Aly, Abdo, El-Gharably, 2004).
Molecular Structure Investigation
Another study synthesized N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, providing insights into the molecular structure and intermolecular interactions of similar compounds through X-ray crystallography (Zhang, Zhang, Tu, Jia, 2006).
Synthesis of Biologically Active Derivatives
A study focused on synthesizing pyridine bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives as promising anticancer agents. This research underlines the compound's role as a precursor in the synthesis of various biologically active molecules (Hafez, El-Gazzar, 2020).
Mechanistic Investigation and Synthesis
Another research effort focused on the crystal structure and mechanistic investigation of the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds. This study provides a foundational understanding of the reaction mechanisms involving similar compounds (Liu, Chen, Sun, Wu, 2013).
Mechanism of Action
Target of Action
The primary target of the compound 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reaction and thus inhibiting its function . This interaction results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The inhibition of PPTases affects the secondary metabolism of bacteria By inhibiting PPTases, the compound disrupts these pathways, leading to a decrease in the production of certain metabolites .
Pharmacokinetics
It is noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting a favorable bioavailability and selective toxicity profile.
Result of Action
The molecular and cellular effects of the compound’s action include the attenuation of secondary metabolism and the thwarting of bacterial growth . This is achieved through the inhibition of PPTases, which are essential for bacterial cell viability and virulence .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of bacterial phosphopantetheinyl transferase (PPTase). This enzyme is essential for bacterial cell viability and virulence. The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . It interacts with various biomolecules, including enzymes and proteins, to attenuate secondary metabolism and thwart bacterial growth .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to possess antibacterial activity without causing rapid cytotoxic responses in human cells . The compound influences cell function by inhibiting the production of Sfp-PPTase-dependent metabolites, which are crucial for bacterial growth and survival . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced bacterial proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with bacterial PPTase. This binding inhibits the enzyme’s activity, preventing the post-translational modification essential for bacterial cell viability . The compound’s structure allows it to fit into the enzyme’s active site, blocking its function and leading to the inhibition of bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, with its inhibitory effects on bacterial growth persisting over extended periods . Long-term studies have demonstrated that the compound maintains its efficacy in inhibiting bacterial PPTase, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
This compound is involved in metabolic pathways related to bacterial secondary metabolism. It interacts with enzymes such as PPTase, affecting the production of metabolites essential for bacterial growth . The compound’s inhibition of PPTase disrupts these metabolic pathways, leading to reduced bacterial proliferation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its inhibitory effects on bacterial PPTase . The compound’s distribution is crucial for its efficacy in inhibiting bacterial growth.
Subcellular Localization
The subcellular localization of this compound is primarily within bacterial cells, where it targets PPTase . The compound’s structure allows it to be directed to specific compartments within the bacterial cell, ensuring its effective inhibition of the enzyme . This targeted localization is essential for its role in disrupting bacterial metabolic pathways and inhibiting growth.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4/c16-12-6-9(15(17,18)19)7-21-13(12)11-8-22-23(14(11)20)10-4-2-1-3-5-10/h1-8H,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHLGZRJRGMGEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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